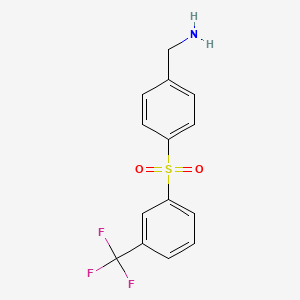

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

Descripción general

Descripción

“®-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .

Synthesis Analysis

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a beneficial effect .Chemical Reactions Analysis

The Boc group in the compound can be deprotected under certain conditions . For example, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described .Aplicaciones Científicas De Investigación

Renin Inhibition and Angiotensinogen Analogues

A pivotal application of this compound is in the synthesis of renin inhibitory peptides. Through a highly stereoselective synthesis process, it acts as a protected carboxylic acid useful for creating angiotensinogen analogues. These analogues, incorporating a dipeptide isostere at their scissile site, are potent inhibitors of human plasma renin. The presence of a glycol moiety in these analogues is suggested to mimic the transition-state during enzyme-catalyzed hydrolysis, showcasing the compound's critical role in medicinal chemistry research aimed at hypertension management (Thaisrivongs et al., 1987).

Asymmetric Synthesis and Chiral Building Blocks

Another significant application is in the asymmetric synthesis of β-amino acid pharmacophores. The compound is utilized in the enantioselective hydrogenation of enamines, yielding high enantiomeric excess and serving as a precursor for various pharmacologically relevant structures. This demonstrates its utility in creating chiral building blocks essential for developing novel therapeutic agents (Kubryk & Hansen, 2006).

Synthesis of Unsaturated β-Amino Acid Derivatives

The compound also finds application in the synthesis of unsaturated β-amino acid derivatives, critical for peptide and protein research. Through a highly stereoselective conjugate addition process, it aids in generating molecules that serve as building blocks for further synthetic transformations, highlighting its role in advancing peptide synthesis techniques (Davies, Fenwick, & Ichihara, 1997).

Natural Product Synthesis and Vitamin-Related Research

An important application is in the synthesis of intermediates for natural products like Biotin. This vitamin plays a crucial role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids. The compound's role in synthesizing key intermediates underscores its importance in research aimed at understanding and harnessing natural biochemical pathways (Qin et al., 2014).

Catalyst in N-tert-Butoxycarbonylation

It also acts as a substrate in N-tert-butoxycarbonylation reactions, a critical process in peptide synthesis. This application demonstrates its utility in improving the efficiency and environmental friendliness of synthesizing N-Boc protected amino acids, which are fundamental in peptide and protein engineering (Heydari et al., 2007).

Mecanismo De Acción

Target of Action

The compound, also known as ®-N-BOC-3-T-BUTYL-BETA-ALANINE, is primarily used as a protecting group for amines in organic synthesis . The primary targets are the amino groups that need to be protected during chemical transformations .

Mode of Action

The compound acts by converting the amino group into a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The carbamate formed is stable and protects the amino group from reacting during transformations of other functional groups .

Biochemical Pathways

The compound plays a crucial role in the synthesis of peptides . It allows for the selective transformation of other functional groups without affecting the amino groups . The compound can be removed (deprotected) when no longer needed, using a strong acid such as trifluoracetic acid (TFA) .

Result of Action

The primary result of the compound’s action is the protection of amino groups during chemical transformations . This allows for the selective transformation of other functional groups.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection is facilitated by high temperatures and the presence of a strong acid . Additionally, the compound’s stability can be affected by the presence of water .

Direcciones Futuras

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

Propiedades

IUPAC Name |

(3R)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOMHEYOQWPVEZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374669-66-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4,4-difluoro-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3236684.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3236726.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-methyl-5-[[(phenylmethyl)amino]carbonyl]-Uridine](/img/structure/B3236770.png)